Cas no 2227852-11-9 ((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)

(2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid structure
2227852-11-9 structure
商品名:(2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid
CAS番号:2227852-11-9
MF:C27H32N2O6
メガワット:480.552787780762
CID:6313789
PubChem ID:165735966

(2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid
    • EN300-1476167
    • 2227852-11-9
    • (2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
    • インチ: 1S/C27H32N2O6/c1-2-3-8-17(15-24(30)29-23-13-14-34-25(23)26(31)32)28-27(33)35-16-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,17,22-23,25H,2-3,8,13-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t17-,23+,25-/m0/s1
    • InChIKey: DCSKWUAYCPURGK-YRSQORNKSA-N
    • ほほえんだ: O1CC[C@H]([C@H]1C(=O)O)NC(C[C@H](CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 480.22603674g/mol
  • どういたいしつりょう: 480.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 11
  • 複雑さ: 723
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 114Ų

(2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1476167-0.5g
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
2227852-11-9
0.5g
$3233.0 2023-06-06
Enamine
EN300-1476167-10.0g
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
2227852-11-9
10g
$14487.0 2023-06-06
Enamine
EN300-1476167-1000mg
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
2227852-11-9
1000mg
$3368.0 2023-09-29
Enamine
EN300-1476167-5000mg
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
2227852-11-9
5000mg
$9769.0 2023-09-29
Enamine
EN300-1476167-0.1g
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
2227852-11-9
0.1g
$2963.0 2023-06-06
Enamine
EN300-1476167-1.0g
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
2227852-11-9
1g
$3368.0 2023-06-06
Enamine
EN300-1476167-100mg
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
2227852-11-9
100mg
$2963.0 2023-09-29
Enamine
EN300-1476167-0.25g
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
2227852-11-9
0.25g
$3099.0 2023-06-06
Enamine
EN300-1476167-250mg
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
2227852-11-9
250mg
$3099.0 2023-09-29
Enamine
EN300-1476167-500mg
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
2227852-11-9
500mg
$3233.0 2023-09-29

(2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid 関連文献

(2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acidに関する追加情報

Research Brief on (2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid (CAS: 2227852-11-9)

The compound (2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid (CAS: 2227852-11-9) has recently emerged as a subject of significant interest in chemical biology and medicinal chemistry research. This Fmoc-protected amino acid derivative exhibits unique structural features that make it valuable for peptide synthesis and drug development applications. Recent studies have focused on its role as a building block for constrained peptides and its potential in modulating protein-protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating β-turn mimetics, with particular application in developing inhibitors for challenging therapeutic targets. The research team utilized solid-phase peptide synthesis to incorporate this constrained residue into lead compounds targeting the p53-MDM2 interaction, achieving improved proteolytic stability and binding affinity compared to linear peptides. The oxolane ring system provides conformational restraint that appears crucial for biological activity.

Further investigations into the synthetic applications of 2227852-11-9 have revealed its advantages in microwave-assisted peptide synthesis. The compound's stability under these conditions, combined with its favorable coupling efficiency (reported at 92-95% in DMF at 50°C), makes it particularly suitable for rapid peptide assembly. Researchers at several institutions have begun exploring automated synthesis protocols incorporating this building block for high-throughput production of constrained peptide libraries.

From a pharmacological perspective, recent preclinical studies have examined derivatives of this compound as potential candidates for neurodegenerative disease treatment. The constrained structure appears to enhance blood-brain barrier penetration while maintaining target engagement. Particularly promising results have been observed in models of tau protein aggregation, where peptide analogs containing this scaffold demonstrated 40-60% greater brain exposure than comparable linear peptides.

The safety profile of 2227852-11-9 and its derivatives has been the subject of recent toxicological assessments. In vitro studies indicate low cytotoxicity (IC50 > 100 μM in HEK293 cells), with favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes). These characteristics, combined with the compound's synthetic versatility, suggest it will continue to be an important tool in medicinal chemistry research for the foreseeable future.

Looking ahead, several research groups are exploring the use of this scaffold in PROTAC (proteolysis targeting chimera) development, where its conformational constraints may offer advantages in ternary complex formation. Early results from these investigations are expected to be published in late 2024, potentially opening new avenues for targeted protein degradation therapies.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.